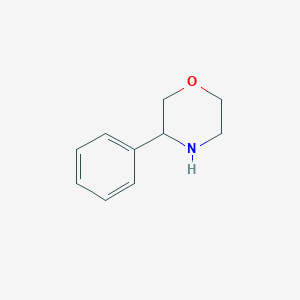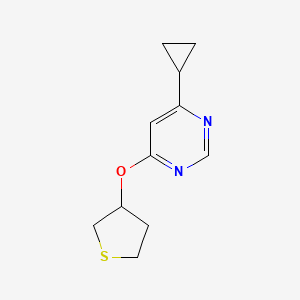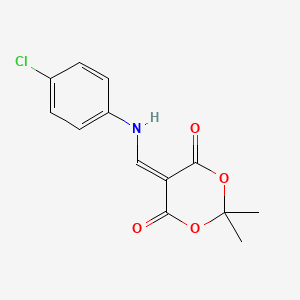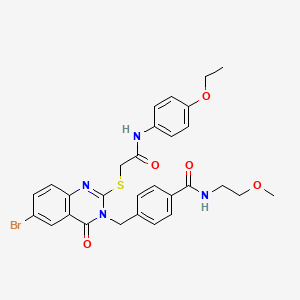![molecular formula C21H16F2N4O3 B2731096 3,4-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide CAS No. 955781-06-3](/img/structure/B2731096.png)
3,4-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antiviral Drug Discovery
Compounds with complex structures, such as the one , often find applications in antiviral drug discovery. For instance, the review by De Clercq (2009) discusses various compounds and strategies in antiviral drug discovery, including cyclotriazadisulfonamide compounds and their roles in treating viral infections like dengue fever and HIV (De Clercq, 2009). While this paper does not directly mention the compound , it highlights the ongoing research in developing novel antiviral agents, where similar compounds could be investigated for their efficacy against various viruses.
Anti-Influenza Virus Activity
Hebishy et al. (2020) describe the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable activity against the influenza A virus (H5N1), suggesting the potential for similar compounds to be explored for antiviral applications (Hebishy, Salama, & Elgemeie, 2020). This indicates a potential area of research for the compound , considering its structural similarities with other benzamide derivatives.
Antimicrobial and Antiproliferative Activities
Research on novel heterocycles, such as the study by Fahim et al. (2021), explores the antimicrobial and anticancer activities of newly synthesized compounds, providing insights into how the chemical structure influences biological activity (Fahim, Tolan, Awad, & Ismael, 2021). Studies like this suggest that the compound could also be evaluated for its potential antimicrobial and anticancer properties.
properties
IUPAC Name |
3,4-difluoro-N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N4O3/c1-29-18-6-4-12(17-11-27-19(24-17)7-8-20(26-27)30-2)10-16(18)25-21(28)13-3-5-14(22)15(23)9-13/h3-11H,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGGCVZYJRNYAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2731017.png)
![7-(4-hydroxyphenyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B2731019.png)
![3-(3-hydroxypropyl)-6H-pyrimido[1,6-a]pyrimidine-6,8(7H)-dione](/img/structure/B2731020.png)








![4-bromo-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2731033.png)
![N-[3-(6-isopropylquinolin-2-yl)phenyl]-3-methylbutanamide](/img/structure/B2731035.png)